4-Bromo-2-(methylsulfonyl)pyrimidine
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Overview
Description
4-Bromo-2-(methylsulfonyl)pyrimidine is an organic compound with the molecular formula C5H5BrN2O2S It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 4-position and a methylsulfonyl group at the 2-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(methylsulfonyl)pyrimidine typically involves the bromination of 2-(methylsulfonyl)pyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(methylsulfonyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds.
Reduction Reactions: The methylsulfonyl group can be reduced to a methylthio group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base (e.g., potassium carbonate) and a solvent mixture of water and an organic solvent (e.g., 1,4-dioxane).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or THF.
Major Products Formed
Substitution Reactions: Formation of substituted pyrimidines with various functional groups.
Coupling Reactions: Formation of biaryl or heteroaryl compounds.
Reduction Reactions: Formation of 2-(methylthio)pyrimidine derivatives.
Scientific Research Applications
4-Bromo-2-(methylsulfonyl)pyrimidine has several applications in scientific research, including:
Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(methylsulfonyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(methylsulfonyl)pyrimidine: Similar structure but with the bromine and methylsulfonyl groups at different positions.
4-Chloro-2-(methylsulfonyl)pyrimidine: Chlorine atom instead of bromine at the 4-position.
4-Bromo-2-(methylthio)pyrimidine: Methylthio group instead of methylsulfonyl at the 2-position.
Uniqueness
4-Bromo-2-(methylsulfonyl)pyrimidine is unique due to the combination of the bromine and methylsulfonyl groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-2-methylsulfonylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2S/c1-11(9,10)5-7-3-2-4(6)8-5/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTSMHQEKCYLQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671971 |
Source
|
Record name | 4-Bromo-2-(methanesulfonyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208538-52-6 |
Source
|
Record name | 4-Bromo-2-(methanesulfonyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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